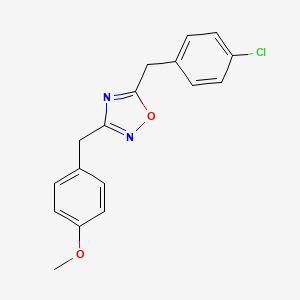
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDE is a ketone derivative of the phenethylamine family and has been synthesized through various methods.
作用机制
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein synthesis.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a reagent for the synthesis of various compounds. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have low toxicity, making it a safe compound to work with in the lab. However, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood, which may limit its use in certain studies.
未来方向
For the study of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include the development of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
合成方法
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetate and sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. These methods have been reported in scientific literature and have been used to synthesize 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone for research purposes.
科学研究应用
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In organic chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXXKXXNFEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)


![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)

![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)